molecular formula C10H12O B085927 Estragole CAS No. 140-67-0

Estragole

Cat. No.: B085927
CAS No.: 140-67-0
M. Wt: 148.20 g/mol
InChI Key: ZFMSMUAANRJZFM-UHFFFAOYSA-N
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Description

Estragole, also known as methyl chavicol, is a naturally occurring organic compound that belongs to the phenylpropene class. Its chemical structure consists of a benzene ring substituted with a methoxy group and an allyl group. This compound is a colorless liquid with a sweet, anise-like odor and is found in various essential oils, including those of basil, tarragon, and anise .

Mechanism of Action

Target of Action

Estragole, a monoterpene found in the essential oils of several aromatic plants, primarily targets the central nervous system . It has been shown to interact with γ-aminobutyric acid type A receptors (GABA A Rs) and nicotinic acetylcholine receptor (nAChR), which are primary molecular targets of synthetic insecticides .

Mode of Action

This compound’s mode of action involves its interaction with these targets, leading to changes in the nervous system. It has been suggested that this compound inhibits both GABA A R and nAChR, which may explain its insecticidal activity . It acts as a concentration-dependent, non-competitive inhibitor on GABA A R .

Biochemical Pathways

This compound is bioactivated by cytochrome P450s and sulfotransferases (SULTs), giving rise to the ultimate carcinogenic metabolite 1’-sulfooxythis compound which forms DNA adducts . This process is dose-dependent and diminishes markedly at low levels of exposure .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is bioactivated by cytochrome P450s and SULTs, and its detoxification occurs primarily via conversion to 1’-oxothis compound . The kinetics for SULT inhibition have been incorporated in physiologically based biokinetic (PBBK) models for this compound in rat and human to predict the effect of co-exposure to this compound and (mixtures of) different flavonoids on the bioactivation in vivo .

Result of Action

The result of this compound’s action is primarily antinociceptive, reducing pain sensation . It has been shown to significantly reduce the acute and chronic inflammatory process, attributed to the inhibition of chemical mediators, vascular permeability, and leukocyte migration . Moreover, it has been suggested that this compound has a potential genotoxic and carcinogenic effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its activity can be modulated by other compounds present in the same essential oil . Furthermore, its action can be affected by the soil when the assays are performed on it .

Biochemical Analysis

Biochemical Properties

Estragole interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Aspergillus flavus, a type of fungus, by modulating intracellular redox homeostasis . This suggests that this compound may interact with enzymes involved in oxidative stress and energy metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it inhibits the biosynthesis of aflatoxin, a toxic metabolite produced by Aspergillus flavus, in a dose-dependent manner . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the growth and aflatoxin biosynthesis of Aspergillus flavus by modulating intracellular redox homeostasis . This suggests that this compound may bind to biomolecules involved in redox homeostasis, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound has significant antifungal activity against Aspergillus flavus . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on rats showed that this compound has significant anti-arthritic activity, which may be attributed to the down-regulation of TNF-α, IL-1β, and IL-6 levels . This suggests that different dosages of this compound can have varying effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific details on the metabolic pathways of this compound are limited, it is known that the compound can affect oxidative stress and energy metabolism . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific details on the transport and distribution of this compound are limited, it is known that the compound can modulate intracellular redox homeostasis . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Given its ability to modulate intracellular redox homeostasis , it is plausible that this compound may be localized to specific compartments or organelles within the cell where these processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estragole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method involves the isomerization of anethole under acidic conditions to produce this compound .

Industrial Production Methods

Industrially, this compound is primarily obtained through the steam distillation of essential oils from plants like Ocimum basilicum (basil) and Artemisia dracunculus (tarragon). The essential oil is then purified to isolate this compound .

Scientific Research Applications

Properties

IUPAC Name

1-methoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3
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InChI Key

ZFMSMUAANRJZFM-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CC=C
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Record name ESTRAGOLE
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DSSTOX Substance ID

DTXSID0020575
Record name Estragole
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Molecular Weight

148.20 g/mol
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Physical Description

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992), Colorless liquid with an odor of anise; [Hawley], Colourless to light yellow liquid; Anise-like aroma
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Boiling Point

421 °F at 764 mmHg (NTP, 1992), 216 °C at 764 mm Hg, BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg, 215.00 to 216.00 °C. @ 760.00 mm Hg
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Record name 1-Methoxy-4-(2-propenyl)benzene
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Flash Point

178 °F (NTP, 1992), 81 °C (178 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), In water, 178 mg/L at 25 °C, Very soluble in ethanol, chloroform, 0.178 mg/mL at 25 °C, Insoluble in water; soluble in alcohols, Soluble (in ethanol)
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Density

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.965 g/cu cm at 25 °C, 0.960-0.968
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Vapor Pressure

0.05 [mmHg]
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Mechanism of Action

Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention.
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Color/Form

Liquid, Colorless to light yellow liquid

CAS No.

140-67-0
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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